![molecular formula C16H13NO4 B5740668 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BBIQD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research. BBIQD is a derivative of isoquinoline, a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and other bioactive molecules. BBIQD has been shown to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer development. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been demonstrated to inhibit the activity of STAT3, a transcription factor that is involved in the development and progression of cancer.
Biochemical and Physiological Effects
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione can reduce inflammation and tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its synthetic accessibility, its demonstrated pharmacological properties, and its potential applications in various fields of research. However, there are also limitations to using 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, including its relatively low potency compared to other anti-inflammatory and anti-cancer agents, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more potent derivatives of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-amino-1,3-dioxoisoindoline with butyryl chloride in the presence of a base catalyst. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been demonstrated to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-5-13(18)21-17-15(19)11-8-3-6-10-7-4-9-12(14(10)11)16(17)20/h3-4,6-9H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPYNXQHQFQFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

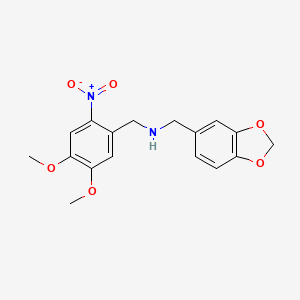
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)
![N-(4-acetylphenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B5740606.png)
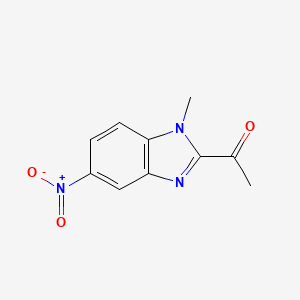
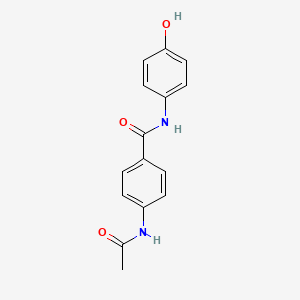
![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
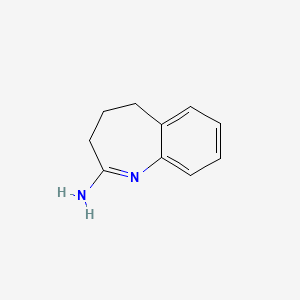
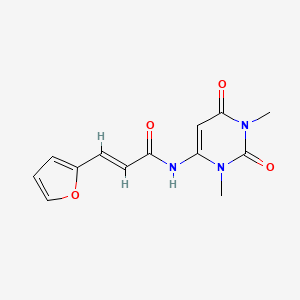
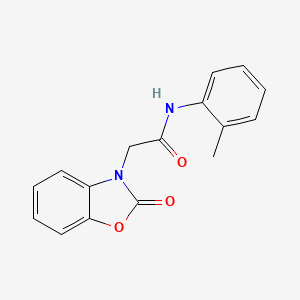
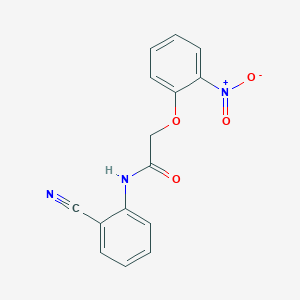
![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)